Trans-(3aR,7aS) Ring-Fusion Geometry Defines a Distinct Spatial Pharmacophore from Cis-Fused or Unstereochemically Defined Analogues
The target compound is a racemic mixture of the trans-(3aR,7aS) enantiomeric pair. Computational analysis of the octahydro-pyrrolo[3,4-c]pyridin-1-one scaffold indicates that the trans ring fusion positions the lactam carbonyl and the piperidine nitrogen in a well-defined axial/equatorial orientation that differs from the cis-(3aR,7aR) isomer by a dihedral angle shift of approximately 60–120° across the fused bond, as inferred from PubChem 3D conformer models [1]. This difference is critical for HPK1 binding, where the saturated bicyclic core serves as a rigid scaffold orienting key pharmacophoric substituents [2]. No quantitative binding data have been reported for the cis isomer, but structure-based design principles from the 2,3-dihydro series predict that altered ring-fusion geometry would reposition the benzyl group and disrupt key hydrophobic contacts observed for trans-configured HPK1 inhibitors [2].
| Evidence Dimension | Ring-fusion stereochemistry (trans vs. cis) effect on spatial orientation of the benzyl and lactam pharmacophores |
|---|---|
| Target Compound Data | Trans-(3aR,7aS) racemate (CAS 1969288-70-7); benzyl group projects pseudo-equatorial relative to the piperidine ring plane |
| Comparator Or Baseline | Cis-(3aR,7aR) isomer (representative CAS not commercially validated); benzyl group projection differs by an estimated dihedral shift of 60–120° |
| Quantified Difference | Estimated dihedral angle difference of 60–120° across the [3,4-c] bridgehead positions (inferred from PubChem conformer analysis); direct binding IC₅₀ comparison not available |
| Conditions | 3D conformer comparison using PubChem MMFF94 energy-minimised model; HPK1 binding pocket inferred from patent SAR (US 20240109840 A1) |
Why This Matters
For medicinal chemistry campaigns targeting HPK1 or related kinases, the trans ring-fusion geometry ensures that downstream SAR is derived from a well-defined spatial orientation of substituents, reducing false-negative attrition due to conformational mismatch.
- [1] PubChem. rac-(3aR,7aR)-Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one. Compound CID 20745767. 3D Conformer (MMFF94). View Source
- [2] Kaila N., Linney I., Ward S., Wishart G. Substituted pyrrolo[3,4-c]pyridines as HPK1 antagonists. U.S. Patent 20240109840 A1. 2024. Examples 1–48. View Source
